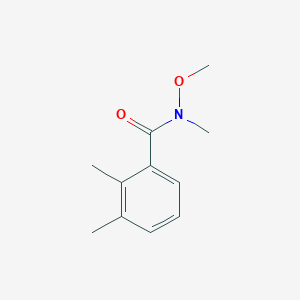
N-Methoxy-N,2,3-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N,2,3-trimethylbenzamide is a chemical compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . It is characterized by its benzamide structure, which includes a methoxy group and three methyl groups attached to the benzene ring. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methoxy-N,2,3-trimethylbenzamide can be synthesized through several methods. One common approach involves the reaction of N-methoxy-N-methylamides with appropriate reagents under controlled conditions. For instance, a typical synthesis might involve the use of palladium-catalyzed reactions . The reaction conditions often include heating the mixture to around 150°C and using solvents like diglyme .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N,2,3-trimethylbenzamide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for dealkoxylation, and solvents like diglyme and hexane . The reaction conditions typically involve heating and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, dealkoxylation of this compound can yield secondary amides .
Scientific Research Applications
N-Methoxy-N,2,3-trimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis studies.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Methoxy-N,2,3-trimethylbenzamide involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, it is believed to exert its effects through interactions with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methylbenzamide
- N-Methoxy-N,3,4-trimethylbenzamide
Uniqueness
N-Methoxy-N,2,3-trimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
229970-95-0 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-methoxy-N,2,3-trimethylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-8-6-5-7-10(9(8)2)11(13)12(3)14-4/h5-7H,1-4H3 |
InChI Key |
VYNMPEHORBCFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-{2-[2-(4-{2-Thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol tetrahydrochloride](/img/structure/B13422649.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)-(2-phenylethyl)amino]propanoate](/img/structure/B13422658.png)
![(6S)-6-[[tert-Butyldimethylsilyloxy]-1,3,4,5,6,7-hexahydro-1-[(E)-[(1R,3aS,7aR)-octahydro-1-[(1S)-2-iodo-1-methylethyl]-7a-methyl-4H-inden-4-ylidene]methyl]benzo[c]thiophene 2,2-Dioxide](/img/structure/B13422661.png)

![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
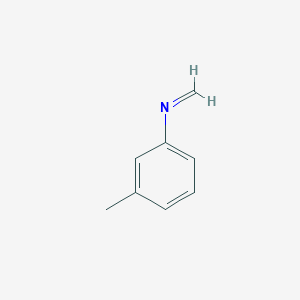
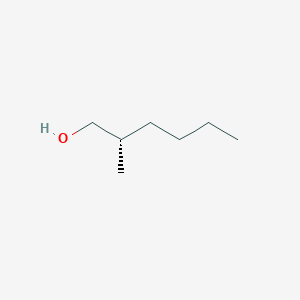


![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)

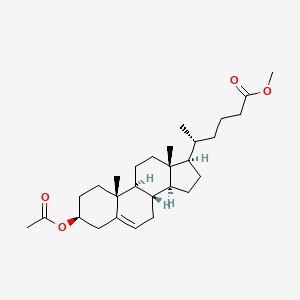
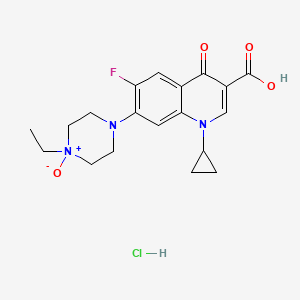
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B13422728.png)
